molecular formula C12H8FIN4 B8667874 1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B8667874
M. Wt: 354.12 g/mol
InChI Key: FRTPGVWNVLFMBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Fluorobenzyl)-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C12H8FIN4 and its molecular weight is 354.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H8FIN4

Molecular Weight

354.12 g/mol

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-iodopyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C12H8FIN4/c13-10-4-2-1-3-8(10)6-18-12-9(11(14)17-18)5-15-7-16-12/h1-5,7H,6H2

InChI Key

FRTPGVWNVLFMBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=NC=NC=C3C(=N2)I)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

569 mg (2.313 mmol) of 3-iodo-1H-pyrazolo[3,4-d]pyrimidine and 828 mg (2.544 mmol) of caesium carbonate were initially charged in 10 ml of DMF, and 481 mg (2.544 mmol) of 2-fluorobenzyl bromide dissolved in 2 ml of DMF were added. The reaction mixture was stirred at RT overnight, diluted with 50 ml of water and filtered with suction, and the residue was dried under high vacuum. 733 mg of the target compound were obtained (purity 83%; 74% of theory).
Quantity
569 mg
Type
reactant
Reaction Step One
Name
caesium carbonate
Quantity
828 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
481 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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